Di-p-tolylphosphine

Description

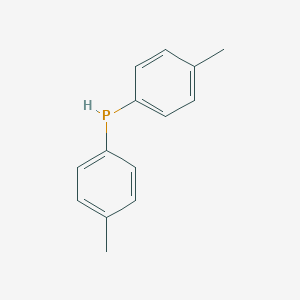

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCGNXXNRAXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)PC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400514 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-60-3 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di P Tolylphosphine and Its Derivatives

Established Synthetic Pathways for Secondary Phosphines

The synthesis of secondary phosphines like di-p-tolylphosphine is fundamentally challenging due to their high reactivity and sensitivity to atmospheric oxygen. google.comacs.org Traditional methods have been refined over the years to improve yields, purity, and safety.

Reactions Involving Organolithium Compounds

The use of organometallic reagents, particularly organolithium compounds, represents a cornerstone in the formation of phosphorus-carbon bonds. rsc.org Aryllithium reagents are often more effective than their Grignard counterparts for these transformations. lew.ro A common route involves the reaction of a dihalophosphine, such as p-tolyldichlorophosphine, with an aryllithium reagent. This method can be tailored to produce unsymmetrical tertiary phosphines by using different organolithium reagents in a stepwise fashion. lew.ro For example, reacting p-tolyldichlorophosphine with two equivalents of an organolithium compound can yield tertiary phosphines. lew.ro

However, these reactions can be complex. Research has shown that the interaction between transition metal complexes and organolithium reagents can lead to unexpected P-C bond cleavage and reformation. For instance, the reaction of nickel(II) chloride complexes of triphenylphosphine (B44618) with p-tolyllithium (B8432521) resulted in a mixture of phosphines, including tri-p-tolylphosphine (B94635), di-p-tolylphenylphosphine, and p-tolyldiphenylphosphine, indicating a scrambling of the aryl groups. oup.com Similarly, facile ligand exchange and disproportionation have been observed when treating triarylphosphine oxides with organolithium reagents at low temperatures, proceeding through a proposed σ-sulfurane-like intermediate. sci-hub.st

Palladium-Catalyzed P–C Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for constructing P-C bonds, offering an alternative to traditional organometallic routes. liv.ac.uk The Hirao reaction, a palladium-catalyzed coupling of P(O)H compounds like secondary phosphine (B1218219) oxides (SPOs) or H-phosphinates with aryl halides, is a key strategy in this domain. researchgate.netrsc.org

This methodology has been successfully applied to synthesize a variety of phosphine oxides. For example, this compound oxide can be coupled with aryl bromides in the presence of a palladium acetate (B1210297) catalyst. researchgate.net Recent advancements have shown that aryl nonaflates can also serve as effective coupling partners for SPOs when the reaction is accelerated by the addition of sodium iodide. nih.gov Furthermore, palladium catalysts have been employed for the phosphorylation of arylsulfonium salts with P(O)H compounds, including this compound oxide, via C–S bond cleavage. rsc.org The choice of ligand for the palladium catalyst is crucial, with dialkylbiaryl phosphines and ligands like Xantphos being prominent in various coupling reactions. organic-chemistry.orgnih.gov

Synthesis of this compound Oxide and Related Phosphine Oxides

Due to the air-sensitive nature of secondary phosphines, many synthetic strategies proceed via the corresponding phosphine oxide, which is a stable, crystalline solid that is easier to handle. rsc.orgumn.edu The final secondary phosphine is then obtained by reduction of the oxide.

A primary method for synthesizing this compound oxide involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with diethylphosphite. chemicalbook.com An alternative established route is the double substitution of phosphorus trichloride (B1173362) with a Grignard reagent, followed by hydrolysis. researchgate.netingentaconnect.com The resulting diarylphosphine oxide can be used in further reactions. For example, this compound oxide participates in the Kabachnik-Fields reaction with amines and paraformaldehyde to yield various (aminomethyl)phosphine oxides. beilstein-journals.orgbeilstein-journals.org

Oxidation of the corresponding phosphine is another route to the oxide. Tri-p-tolylphosphine can be oxidized to its oxide, which can then be further oxidized with potassium permanganate (B83412) to produce bis(p-carboxyphenyl)phenylphosphine oxide. acs.org For more sensitive or complex molecules, controlled oxidation using hydrogen peroxide is effective, as demonstrated in the synthesis of axially chiral (S)-[1,1'-Binaphthalene]-2,2'-diylbis(this compound oxide). rsc.org

The reduction of the stable secondary phosphine oxide to the desired secondary phosphine is a critical final step. Diisobutylaluminum hydride (DIBAL-H) has been identified as an outstanding reductant for this purpose, capable of reducing a wide range of SPOs, including sterically hindered and electron-rich variants, often under mild conditions. google.comacs.org

Strategies for Chiral this compound Derivatives

The development of chiral phosphines is of immense interest for their application as ligands in asymmetric catalysis. jst.go.jp Strategies to induce chirality relative to the phosphorus atom can be broadly categorized into two approaches: using chiral auxiliaries or employing catalytic asymmetric methods.

One established method involves the use of chiral auxiliaries like (-)-ephedrine or camphorsultam to separate diastereomeric intermediates, which are then converted to the P-chiral product. chalmers.seresearchgate.net A more modern and efficient approach utilizes phosphine-borane complexes as intermediates. These complexes stabilize the phosphine, allowing for stereoselective modifications at the phosphorus center before the borane (B79455) protecting group is removed. chalmers.senih.gov

Catalytic methods offer a more direct route to P-chiral compounds. An important development is the copper-catalyzed dynamic kinetic asymmetric P-C coupling of racemic secondary phosphine oxides with aryl iodides, which can produce P-stereogenic tertiary phosphine oxides with high enantioselectivity. dicp.ac.cn Similarly, palladium complexes, when paired with a chiral ligand such as Xiao-Phos, can catalyze the asymmetric cross-coupling of secondary phosphine oxides with aryl bromides to afford P-chiral tertiary phosphine oxides in high yield and enantiomeric excess. nih.gov Chiral phosphoric acids have also been used as catalysts for the enantioselective phosphinylation of imines with diarylphosphine oxides, including this compound oxide. nih.gov

Purification and Handling Considerations for Air-Sensitive Phosphines

Secondary phosphines are characterized by their extreme sensitivity to air, with most oxidizing within minutes to form the corresponding phosphine oxides. google.com This pyrophoric nature necessitates specialized handling and purification techniques. kent.edueiga.eu

All manipulations of this compound and similar secondary phosphines must be conducted under a rigorously maintained inert atmosphere, typically using a Schlenk line or a glove box. kent.eduuci.edu Glassware must be oven-dried to remove all moisture, and solvents must be deoxygenated. labmanager.com Personal protective equipment, including fire-resistant lab coats and appropriate gloves, is mandatory. uci.edu

Traditional purification methods like column chromatography are generally unsuitable for these air-sensitive compounds. google.com Distillation is a possible method, but many secondary phosphines have very high boiling points, making it difficult and potentially unsafe. google.com To circumvent these issues, one strategy is to synthesize the phosphine in a manner that yields a product of high purity, eliminating the need for further purification steps. google.com Another common tactic is to convert the phosphine to an air-stable derivative, such as a phosphine-borane adduct. These adducts can be purified using standard techniques like column chromatography and then deprotected in a subsequent step to release the free phosphine. rsc.org

Waste disposal also requires special attention. All materials contaminated with pyrophoric phosphines must be treated as hazardous waste. Any residual phosphine should be carefully quenched, for example, by rinsing the container with a dry, inert solvent, and the rinseate must also be neutralized before disposal. uci.eduuhsp.edu

Coordination Chemistry of Di P Tolylphosphine Complexes

Ligand Design Principles and Coordination Modes

The design of phosphine (B1218219) ligands and their resulting coordination modes with metal centers are fundamental aspects of modern coordination chemistry. The electronic and steric properties of the phosphine ligand, such as di-p-tolylphosphine, play a crucial role in determining the structure, stability, and reactivity of the resulting metal complex.

This compound typically acts as a monodentate ligand, binding to a metal center through its lone pair of electrons on the phosphorus atom. rsc.org This mode of coordination is foundational in the assembly of a vast array of metal complexes. The steric bulk and electronic properties of the tolyl groups influence the coordination environment around the metal. Research has shown that in silver(I) thiocyanate (B1210189) complexes, tertiary phosphine ligands like tri-p-tolylphosphine (B94635) can form various adducts, demonstrating the versatility of monodentate phosphine coordination. rsc.org For example, 1:1 adducts of tri(o-tolyl)phosphine with silver(I) thiocyanate have been shown to form binuclear complexes. rsc.org

Recent research has focused on the design of heteroditopic ligands, which contain two different donor moieties. A notable example involves the synthesis of ligands incorporating a di(p-tolyl)phosphine group and a di(1H-pyrazolyl)methyl moiety, connected by a phenylene spacer. researchgate.netcore.ac.ukacs.org The spatial arrangement of these donor groups (ortho, meta, or para) on the phenylene ring significantly influences the resulting coordination polymer's structure. researchgate.netcore.ac.ukacs.org For instance, when complexed with silver(I) trifluoromethanesulfonate (B1224126), the para and meta isomers form cyclic dimeric structures, while the ortho isomer yields a coordination polymer. researchgate.netcore.ac.ukacs.org This demonstrates how the architecture of the ligand directly dictates the supramolecular assembly of the metal complex. researchgate.netcore.ac.ukacs.org

Monodentate Phosphine Ligand Coordination

Complexation with Transition Metals

This compound and its derivatives form stable and reactive complexes with a variety of transition metals, including palladium, platinum, and ruthenium. These complexes are of significant interest due to their catalytic activities and unique structural features.

Palladium complexes containing this compound ligands are widely used as catalysts in cross-coupling reactions. heraeus-precious-metals.com The reaction of trans-[PdCl2L2] {L = PBut(o-tolyl)2 or PBut2(o-tolyl)} can lead to internal metallation at the tolyl-methyl group, forming dimeric palladacycles. rsc.org The oxidative addition of (o-tolyl)2PCl to Pd(PMe3)2 has been shown to produce a mononuclear Pd(II) complex, trans-[Pd(PMe3)2{P(O)(o-tolyl)2}], where the phosphinyl ligand has been oxidized. nih.govacs.org

Table 1: Selected Palladium Complexes of this compound Derivatives

| Complex | Synthesis Method | Key Structural Feature | Reference |

|---|---|---|---|

| [Pd2Cl2(P–C)2] {(P′–C)= CH2C6H4PBut(o-tolyl)} | Internal metallation of trans-[PdCl2{PBut(o-tolyl)2}2] | Dimeric palladacycle | rsc.org |

| [Pd2Cl2(P–C)2] {(P″–C)= CH2C6H4PBut2} | Internal metallation of trans-[PdCl2{PBut2(o-tolyl)}2] | Dimeric palladacycle | rsc.org |

| trans-[Pd(PMe3)2{P(O)(o-tolyl)2}] | Oxidative addition of (o-tolyl)2PCl to Pd(PMe3)2 | Mononuclear Pd(II) complex with an oxidized phosphinyl ligand | nih.govacs.org |

| [Pd(p-tolyl3P)2(C≡CC6H4–p-NO2)2] | Dehydrohalogenation reaction | Mononuclear complex | researchgate.net |

Platinum complexes with tolylphosphine ligands have also been extensively studied. The reaction of [trans-PtCl2(PhCN)2] with tri-o-tolylphosphine (B155546) results in a C,P-cyclometalated Pt(II) compound, [Pt{CH2C6H4P(o-tolyl)2-C,P}(μ-Cl)]2. acs.org This complex can be further reacted to form mononuclear Pt(IV) complexes through oxidative addition of halogens. acs.org The crystal structure of chloro(tri-p-tolylphosphine)(η3-allyl)platinum(II) has been determined, providing insight into the coordination geometry of such complexes. capes.gov.br Additionally, the synthesis and structural characterization of trans-di-iodobis(tri-o-tolylphosphine)platinum(II) have been reported, revealing a square-planar geometry around the platinum center. rsc.org

Table 2: Selected Platinum Complexes of Tolylphosphine Ligands

| Complex | Synthesis Method | Key Structural Feature | Reference |

|---|---|---|---|

| [Pt{CH2C6H4P(o-tolyl)2-C,P}(μ-Cl)]2 | Reaction of [trans-PtCl2(PhCN)2] with tri-o-tolylphosphine | C,P-cyclometalated Pt(II) dimer | acs.org |

| [Pt{CH2C6H4P(o-tolyl)2-C,P}(S2CNMe2)Br2] | Oxidative addition of Br2 to the corresponding Pt(II) complex | Mononuclear Pt(IV) complex | acs.org |

| chloro(tri-p-tolylphosphine)(η3-allyl)platinum(II) | Not specified in abstract | η3-allyl complex | capes.gov.br |

| trans-[PtI2{P(C6H4Me-o)3}2] | Not specified in abstract | Square-planar Pt(II) complex | rsc.org |

| -[Pt(PTol3)2(−C⋮C−R−C⋮C−)]n− (R = p-NH2C6H2NO2) | Dehydrohalogenation coupling | Organometallic polymer | acs.org |

Ruthenium complexes incorporating tolylphosphine ligands are known for their catalytic activity, particularly in hydrogenation reactions. ubc.ca The reaction of RuCl3·nH2O with P(p-tolyl)3 can form a [RuCl2{P(p-tolyl)3}] precursor, which can then be used to synthesize dinuclear and mononuclear Ru(II) complexes. researchgate.netresearchgate.net For example, reaction with diazabutadiene ligands can yield dinuclear trichloro-bridged Ru(II) complexes or mononuclear complexes depending on the solvent used. researchgate.net Five-coordinate complexes of the type RuX2(P-P)(PAr3) (where Ar = p-tolyl) have been synthesized and used as precursors for other ruthenium complexes. ubc.ca

Table 3: Selected Ruthenium Complexes of Tolylphosphine Ligands

| Complex | Synthesis Method | Key Structural Feature | Reference |

|---|---|---|---|

| Ru2Cl3(P(p-tolyl)3)2(R-DAB)2 | Reaction of [RuCl2{P(p-tolyl)3}] precursor with R-DAB in toluene (B28343) | Dinuclear trichloro-bridged Ru(II) complex | researchgate.net |

| [RuCl2(P(p-tolyl)3)2(R-DAB)] | Reaction of [RuCl2{P(p-tolyl)3}] precursor with R-DAB in THF | Mononuclear Ru(II) complex | researchgate.net |

| RuX2(P-P)(P(p-tolyl)3) | Prepared in two steps from RuCl3·xH2O | Five-coordinate Ru(II) complex | ubc.ca |

| [Ru(COD)(OR)2(tri(m-tolyl)phosphine)2] | Reaction of [Ru(COD)(OR)2] with tri(m-tolyl)phosphine | Ruthenium(II) alkoxide complex | researchgate.net |

Silver Complexes

The reaction of silver(I) salts with this compound-containing ligands has been explored to generate diverse supramolecular structures. For instance, new heteroditopic ligands featuring a di(1H-pyrazolyl)methyl moiety linked to a this compound group through para-, meta-, or ortho-phenylene spacers have been synthesized. nih.govcore.ac.uk The subsequent reaction of these ligands with silver(I) trifluoromethanesulfonate (AgOTf) in a 1:1 ratio leads to the formation of different types of complexes depending on the isomer of the ligand used. nih.govcore.ac.uk

Specifically, the use of para- and meta-substituted ligands results in the formation of cyclic dimeric dications, namely Ag(pL) and Ag(mL). nih.govacs.org In contrast, the ortho-substituted ligand yields a coordination polymer, Ag(oL). nih.govacs.org The polymeric structure of the ortho-ligand complex can be altered by introducing triphenylphosphine (B44618), which leads to a monometallic cation, Ag(oL)(PPh3), where the ligand coordinates to the silver atom in a chelating κ²P,N-fashion. nih.govacs.org

Furthermore, silver(I) complexes have been synthesized using mixed ligands, including thiosemicarbazone derivatives and diphenyl(p-tolyl)phosphine (B86748). tandfonline.comresearchgate.net Spectroscopic data for these complexes suggest a tetrahedral geometry around the silver ion, which is coordinated to the sulfur atom of the thiosemicarbazone and the phosphorus atom of the phosphine. tandfonline.comresearchgate.net Another study reports the synthesis of isomorphous complexes with the general formula [AgX{P(4-MeC6H4)3}3] (where X = Br, SCN, ClO4) from the reaction of silver(I) salts and three equivalents of tri-p-tolylphosphine. researchgate.net The complexes with bromide and thiocyanate exhibit a distorted tetrahedral geometry around the silver(I) center. researchgate.net

Zinc Complexes

The coordination chemistry of this compound with zinc has been investigated, particularly in the context of catalysis. Zinc(II) complexes of the type [(PPP)ZnR], where PPP represents the tridentate monoanionic phosphido ligand bis(2-diphenylphosphinophenyl)phosphine and R is an ethyl or anilido group, have been synthesized. nih.gov These complexes are formed by reacting ZnEt₂ or Zn[N(SiMe₃)₂]₂ with one equivalent of the proligand PPP-H. nih.gov When two equivalents of the proligand are used, the homoleptic (PPP)₂Zn complex is obtained. nih.gov

Additionally, the enantioselective zinc-catalyzed hydrophosphinylation of nitrones using this compound oxide has been shown to produce chiral α-hydroxyamino-phosphine oxides with high yields and excellent enantiomeric excess. rsc.org

Cobalt Complexes

The synthesis and characterization of cobalt(II) complexes with diatopic heteroscorpionate ligands, such as (4-carboxyphenyl)bis(3,5-dimethylpyrazolyl)methane, have been reported as building blocks for coordination polymers. acs.org While direct synthesis of this compound cobalt complexes is not extensively detailed in the provided context, related research on dipyrazolylalkane complexes with CoCl₂ provides insight into the broader coordination chemistry of cobalt with similar ligand structures. cdnsciencepub.com

Structural Elucidation of Coordination Compounds

X-ray Crystallography for Solid-State Characterization

Single-crystal X-ray diffraction is a pivotal technique for determining the solid-state structure of this compound complexes. For instance, this method revealed that silver(I) trifluoromethanesulfonate complexes with para- and meta-substituted this compound ligands form cyclic dimeric dications, while the ortho-substituted ligand forms a coordination polymer. nih.govcore.ac.uk The disruption of this polymer with triphenylphosphine to form a monometallic cation was also confirmed by X-ray crystallography. nih.govacs.org

Similarly, the crystal structures of palladium(II) complexes with tri-p-tolylphosphine and thione ligands have been elucidated, showing a nearly square planar geometry around the palladium(II) atom with the tri-p-tolylphosphine molecules in a trans configuration. researchgate.net The structure of a trans-di-iodobis(tri-o-tolylphosphine)platinum(II) complex has also been determined, revealing Pt-I and Pt-P bond distances of 2.622(1) Å and 2.348(2) Å, respectively. rsc.org Furthermore, the crystal structure of chloro(tri-p-tolylphosphine)(η³-allyl)platinum(II) has been reported. capes.gov.br

Table 1: Selected X-ray Crystallography Data for this compound Complexes

| Compound | Metal Center | Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Ag(pL) | Silver(I) | Cyclic Dimer | Dicationic cyclic structure. | nih.govacs.org |

| Ag(mL) | Silver(I) | Cyclic Dimer | Dicationic cyclic structure. | nih.govacs.org |

| Ag(oL) | Silver(I) | Coordination Polymer | Polymeric chain structure. | nih.govacs.org |

| Ag(oL)(PPh₃) | Silver(I) | Monometallic | Chelating κ²P,N-coordination. | nih.govacs.org |

| [Pd(pyridine-2(1H)-thione)₂(P(p-tolyl)₃)₂] | Palladium(II) | Square Planar | Trans configuration of phosphine ligands. | researchgate.net |

| trans-[PtI₂(P(o-tolyl)₃)₂] | Platinum(II) | Square Planar | Pt-I = 2.622(1) Å, Pt-P = 2.348(2) Å. | rsc.org |

| [PtCl(η³-allyl)(P(p-tolyl)₃)] | Platinum(II) | Not specified | η³-allyl coordination. | capes.gov.br |

| [AgBr{P(4-MeC₆H₄)₃}₃] | Silver(I) | Distorted Tetrahedral | Isomorphous with SCN and ClO₄ analogs. | researchgate.net |

| [Ag(SCN){P(4-MeC₆H₄)₃}₃] | Silver(I) | Distorted Tetrahedral | Isomorphous with Br and ClO₄ analogs. | researchgate.net |

Note: 'L' in the compound formulas represents the heteroditopic ligand containing the this compound group.

Spectroscopic Analysis of Complexes (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR, IR)

A variety of spectroscopic techniques are employed to characterize this compound complexes in solution.

³¹P NMR Spectroscopy: This is a crucial tool for studying phosphorus-containing complexes. For silver(I) complexes with heteroditopic ligands, ³¹P NMR, in conjunction with variable-temperature studies, helps to probe the dynamic solution structures. nih.gov In silver(I) complexes with mixed thiosemicarbazone and diphenyl(p-tolyl)phosphine ligands, ³¹P{¹H} NMR is used to confirm the coordination of the phosphine to the silver ion. tandfonline.comresearchgate.net For zinc(II) complexes with a phosphido pincer ligand, ³¹P NMR highlights the flexibility of the ligand's coordination. nih.gov

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the organic framework of the this compound ligand and any other coordinated organic molecules. For example, in silver(I) complexes, ¹H and ¹³C NMR are used to characterize the ligand environment. nih.gov In zinc(II) complexes, these methods, along with variable-temperature studies, reveal the dynamic nature of the pincer ligand. nih.gov For palladium(II) complexes of phosphorus ylides derived from tri-p-tolylphosphine, ¹H NMR shows the presence of rotamers. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of functional groups within the complexes. In silver(I) trifluoromethanesulfonate complexes, IR spectroscopy is used to probe the solution structures. nih.gov For silver(I) complexes with mixed thiosemicarbazone and phosphine ligands, FT-IR is part of the suite of techniques used for structural elucidation. tandfonline.comresearchgate.net

Table 2: Spectroscopic Data for Selected this compound Derivatives and Complexes

| Compound/Derivative | Technique | Solvent | Chemical Shift (δ) / Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Phenyl-di-p-tolylphosphine-borane | ³¹P NMR | CDCl₃ | 20.1 ppm | sid.ir |

| Phenyl-di-p-tolylphosphine-borane | ¹H NMR | CDCl₃ | 7.41-7.21 (m, 9H), 7.06 (d, 4H), 2.21 (s, 6H) | sid.ir |

| (E)-(1,3-diphenylallyl)this compound oxide | ³¹P NMR | CDCl₃ | 30.32 ppm | rsc.org |

| This compound oxide | Not specified | Not specified | Used in Zn-catalyzed hydrophosphinylation | rsc.org |

| Ag(pL) | Multinuclear NMR | CD₃CN/Acetone | Dynamic solution structure | nih.gov |

| Ag(mL) | Multinuclear NMR | CD₃CN/Acetone | Dynamic solution structure | nih.gov |

| Ag(oL) | Multinuclear NMR | CD₃CN/Acetone | Extensive dissociation in solution | nih.gov |

| [(PPP)ZnEt] | ¹H, ¹³C, ³¹P NMR | Not specified | Highlights ligand flexibility | nih.gov |

| Diethyl(tri-p.tolylphosphineanylidene) Succinate | ³¹P NMR | CDCl₃ | 20.01 ppm | tandfonline.com |

Note: 'pL', 'mL', and 'oL' refer to para-, meta-, and ortho-isomers of a heteroditopic ligand. 'PPP' refers to the bis(2-diphenylphosphinophenyl)phosphine ligand.

Electronic and Steric Parameters of this compound in Coordination

The coordinating properties of phosphine ligands are often described by their electronic and steric parameters. The electronic nature is quantified by the Tolman electronic parameter (TEP), while the steric bulk is described by the cone angle.

The p-tolyl groups in this compound are electron-donating, which influences the electron density at the phosphorus atom and, consequently, the strength of the metal-phosphorus bond. cymitquimica.com This enhanced electron-donating ability helps to stabilize metal centers. cymitquimica.com

The steric hindrance of phosphine ligands is a critical factor in determining the geometry and reactivity of their metal complexes. The cone angle for tri(o-tolyl)phosphine, a related compound, is notably wide at 194°, which can lead to cyclometalation reactions. wikipedia.orgchemicalbook.com While a specific value for this compound is not provided in the search results, the steric bulk of the tolyl groups plays a significant role in the structure of its complexes. For example, in trans-di-iodobis(tri-o-tolylphosphine)platinum(II), the steric effects of the ligand are described by a cone angle of 183°. rsc.org The variability of cone angles obtained from crystallographic studies is a known phenomenon, and it is suggested that solution-based measurements or systematic analysis of deviations may provide a more relevant description of steric effects for reactions in solution. researchgate.net

The combination of electronic and steric effects influences the dynamic behavior of this compound complexes in solution. For example, variable-temperature NMR studies of zinc(II) complexes with a phosphido pincer ligand containing diphenylphosphino groups highlight the flexibility of the ligand coordination, a behavior supported by DFT calculations. nih.gov This flexibility is crucial for catalytic activity, as it can facilitate the coordination of substrates to the metal center. nih.gov Similarly, the solution structures of silver(I) complexes with heteroditopic this compound ligands are dynamic, with evidence of dissociation and rapid exchange processes observed through NMR spectroscopy. nih.gov

Di P Tolylphosphine in Homogeneous Catalysis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and phosphine (B1218219) ligands are essential for the efficacy of many palladium-catalyzed systems. sigmaaldrich.comnih.gov The electronic and steric properties of these ligands are crucial for promoting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. libretexts.org While bulky and electron-rich phosphines are known to be highly effective, the specific application of di-p-tolylphosphine itself as a ligand in some of the most common named reactions is less documented than its oxide's role as a reactant.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, relies heavily on palladium catalysts supported by phosphine ligands. nih.govlibretexts.org The ligand's role is to stabilize the palladium center and modulate its reactivity. libretexts.org Generally, electron-rich and sterically bulky phosphines facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination step. libretexts.org While related tolylphosphines, such as the more sterically hindered tri-ortho-tolylphosphine (P(o-tol)₃), are well-documented in Suzuki-Miyaura and other cross-coupling reactions, researchgate.netwikipedia.orglibretexts.org specific and detailed research findings on the use of this compound as a primary ligand for this transformation are not prominent in the scientific literature. The focus has often been on more sterically demanding trialkylphosphines or specialized dialkylbiaryl phosphine ligands developed by groups like Buchwald and Hartwig. nih.gov

Hirao Cross-Coupling

In contrast to its role as a ligand, this compound oxide is well-established as an effective phosphorus-containing substrate in the Hirao cross-coupling reaction for the formation of carbon-phosphorus bonds. rsc.org In this reaction, a P(O)H compound couples with an aryl halide, catalyzed by a transition metal, typically palladium. rsc.org

Research has demonstrated that this compound oxide can be successfully coupled with a variety of aryl bromides using a specialized palladium(II) precatalyst. rsc.org A study utilized a heteroleptic palladium complex bearing di(1-adamantyl)phosphinous acid and triphenylphosphine (B44618) ligands. rsc.org This system proved effective for the C-P bond formation in an environmentally benign solvent like ethanol. rsc.org The reactions were efficient, with reaction times ranging from 10 to 120 minutes for aryl bromides featuring either electron-donating or electron-withdrawing groups. rsc.org

| Aryl Bromide Substrate | Reaction Time (min) | Solvent | Isolated Yield (%) |

|---|---|---|---|

| Phenyl bromide | 10 | Ethanol | 91 |

| 4-Bromotoluene | 10 | Ethanol | 92 |

| 4-Bromoanisole | 30 | Ethanol | 90 |

| 4-Bromobenzotrifluoride | 60 | Ethanol | 81 |

| 2-Bromopyridine | 120 | Toluene (B28343)/Ethylene Glycol | 75 |

C–P Cross-Coupling for Carbon-Phosphorus Bond Formation

Beyond the Hirao reaction, this compound and its oxide are utilized in other methodologies to construct C–P bonds, which are fundamental to the synthesis of organophosphorus compounds. rsc.orgacs.org

A notable example is the silver-catalyzed para-selective C–H phosphonation of 2-aryloxazolines. rsc.org In this transformation, this compound oxide acts as the phosphorus source in a cross-dehydrogenation coupling reaction. rsc.org This method provides direct access to para-phosphonated products, which can be further transformed into useful benzoic acid derivatives. rsc.org The reaction proceeds with high regioselectivity under specific catalytic conditions. rsc.org

| Substrates | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole + this compound oxide | AgNTf₂ (10 mol%), K₂S₂O₈ (3.0 equiv), PivOH (0.5 equiv) | MeCN | 120 | 73 |

Furthermore, enantioselective methods for C-P bond formation, such as the hydrophosphination reactions discussed in section 4.2.1, represent advanced applications of this compound and its oxide in this field.

Other C-C and C-X Bond Forming Reactions (e.g., C-N, C-O)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, a critical transformation in medicinal chemistry. wikipedia.org Similar to the Suzuki-Miyaura coupling, this reaction class benefits from bulky, electron-rich phosphine ligands that accelerate the catalytic cycle. sigmaaldrich.comwikipedia.orgnih.gov The first reported palladium-catalyzed C-N coupling utilized a complex with P(o-tolyl)₃ ligands. wikipedia.orglibretexts.org Subsequent development led to highly specialized ligand systems, such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos) from the Buchwald group and ferrocene-based ligands from the Hartwig group, which are now prevalent for C-N and C-O couplings. sigmaaldrich.comwikipedia.orgnih.gov

While this compound belongs to the general class of aryl phosphines used in these reactions, specific, detailed studies highlighting its use as a superior or uniquely effective ligand for C-N or C-O bond formation are not widely represented in the literature, which tends to favor more sterically demanding or electronically tuned ligands. nih.govnih.gov

Asymmetric Catalysis and Enantioselective Transformations

This compound and its oxide have been successfully employed in the development of highly selective asymmetric catalytic reactions, where the goal is to produce a single enantiomer of a chiral product.

Enantioselective Hydrophosphination

Enantioselective hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C=N bond, is an atom-economical method for creating chiral organophosphorus compounds. This compound and its oxide have been key reagents in two distinct and highly effective catalytic systems for this purpose.

One study details the first carbene-organocatalyzed asymmetric addition of phosphine nucleophiles to α,β-unsaturated acyl azolium intermediates. In this system, this compound was used as the phosphine source to react with α-bromoenals in the presence of an N-heterocyclic carbene (NHC) catalyst. The reaction proceeded smoothly to create a chiral phosphine with excellent enantioselectivity.

Another powerful method involves the dinuclear zinc-catalyzed enantioselective hydrophosphinylation of nitrones using this compound oxide. This approach provides efficient and rapid access to chiral α-hydroxyamino-phosphine oxides, which are valuable synthetic intermediates. The reaction accommodates a variety of nitrones and phosphine oxides, with this compound oxide giving the desired product in high yield and with excellent enantiomeric excess (ee).

| Transformation | Phosphorus Source | Substrate | Catalyst System | Yield (%) | Enantioselectivity |

|---|---|---|---|---|---|

| Carbene-Catalyzed Hydrophosphination | This compound | α-Bromocinnamaldehyde | N-Heterocyclic Carbene | 65 | 99:1 e.r. |

| Zn-Catalyzed Hydrophosphinylation | This compound oxide | N,α-diphenylnitrone | (S,S)-ProPhenol / Et₂Zn | 87 | 95% ee |

Asymmetric Hydrogenation

This compound is a crucial component in the development of chiral ligands for asymmetric hydrogenation, a key process in the synthesis of enantiomerically pure compounds. A prominent example is its incorporation into the BINAP framework, creating 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP). This chiral bidentate phosphine ligand is highly effective in asymmetric catalysis. The bulky this compound groups on the binaphthyl backbone create a chiral environment around the metal center, typically rhodium or palladium, to which it coordinates. This chiral pocket enables the selective activation of one enantiomer of a prochiral substrate over the other. smolecule.com

Rhodium complexes of Tol-BINAP have demonstrated significant success in the enantioselective hydrogenation of various unsaturated substrates, including alkenes and ketones. smolecule.com For instance, a neutral or cationic Rhodium complex of R-(6,6'-dimethyl-2,2'-biphenylylene)bis(this compound) is used as a catalyst for the asymmetric hydrogenation of (E)-2-methyl-3-phenyl-2-propen-1-ol. google.com These catalyst systems are also effective for the asymmetric hydrogenation of some cyclic anhydrides. lookchem.com

The effectiveness of these catalysts can be seen in the hydrogenation of (E)-dehydroliliol. Using a catalyst solution of di-µ-trifluoroacetate-bis-(1,5-cyclooctadiene)dirhodium and (R)-p-TolBINAP in toluene at 100°C and 60 bar pressure, a 100% conversion was achieved in 21 hours, yielding (S)-Liliol with an enantiomeric purity of 91.0% e.e. google.com In another instance, under similar conditions, a 99.8% conversion was achieved in 22 hours, resulting in (S)-Liliol with an enantiomeric purity of 95.4% e.e. google.com

The development of phosphine-stabilized copper(I) hydride complexes has also provided highly chemoselective catalysts for the hydrogenation of unsaturated ketones and aldehydes to unsaturated alcohols. researchgate.net While triphenylphosphine is commonly used, other phosphine ligands like tri(p-tolyl)phosphine have been employed to study their effect on the electron transfer ability of copper hydride clusters. researchgate.net

| Substrate | Catalyst System | Conditions | Conversion | Product | Enantiomeric Excess (e.e.) |

| (E)-dehydroliliol | di-µ-trifluoroacetate-bis-(1,5-cyclooctadiene)dirhodium / (R)-p-TolBINAP | Toluene, 100°C, 60 bar, 21 h | 100% | (S)-Liliol | 91.0% |

| (E)-dehydroliliol | di-µ-trifluoroacetate-bis-(1,5-cyclooctadiene)dirhodium / (R)-p-TolBINAP | Toluene, 100°C, 60 bar, 22 h | 99.8% | (S)-Liliol | 95.4% |

Enantioselective Hydrophosphinylation

This compound oxide has proven to be a valuable nucleophile in enantioselective hydrophosphinylation reactions. In a zinc-catalyzed asymmetric hydrophosphinylation of nitrones, this compound oxide delivered the desired product in good yield and with excellent enantioselectivity. rsc.orgnih.gov This method provides an efficient route to chiral α-hydroxyamino-phosphine oxides, which are important compounds in medicinal chemistry and as chiral ligands. rsc.orgresearchgate.net

The reaction, catalyzed by a dinuclear zinc catalyst derived from ProPhenol, accommodates a variety of nitrones and phosphine oxides. rsc.orgresearchgate.net The use of this compound oxide, along with di-m-tolylphosphine (B3200387) oxide, resulted in high yields and enantiomeric excess values (ee). rsc.orgresearchgate.net Specifically, in the reaction with a model nitrone substrate, this compound oxide gave the corresponding product with a 95% ee. rsc.org

The success of this reaction highlights the compatibility of the catalytic system with diaryl phosphine oxides bearing different substituents. nih.gov The electronic properties of the phosphine oxide play a role, with electron-donating groups on the phenyl ring leading to high yields and excellent enantioselectivities. rsc.org

| Nitrone Substrate | Phosphine Oxide | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Model Nitrone | This compound oxide | Dinuclear Zinc/ProPhenol | Good | 95% |

Role in Chiral Phosphine Catalysis

This compound and its derivatives are integral to the broader field of chiral phosphine catalysis, which encompasses a wide range of asymmetric transformations. scholaris.cabeilstein-journals.org The steric and electronic properties of the di-p-tolylphosphino group can be fine-tuned to optimize catalyst performance. scbt.com Chiral phosphines often act as nucleophilic catalysts, forming phosphonium (B103445) intermediates that facilitate bond formation. beilstein-journals.org

One of the key applications is in the construction of P-chiral compounds. For example, rhodium(III) catalyzed enantiotopic C-H activation has been used for the synthesis of P-chiral cyclic phosphinamides from diaryl phosphinamides. lookchem.com

Furthermore, this compound oxide has been utilized as a substrate in Hirao coupling reactions, demonstrating its utility as a preligand. researchgate.net The development of phosphine-functionalized porous materials is another area where the principles of phosphine catalysis are being applied to create recoverable and reusable catalysts. researchgate.net

The versatility of this compound is also evident in its use in combination with other metals. For instance, (S)-Tol-BINAP, which contains this compound moieties, reacts with silver nitrate (B79036) to form a complex that catalyzes the enantioselective allylation of aldehydes. lookchem.com This ligand is also employed in palladium-catalyzed asymmetric double carbohydroamination of iodoarenes. lookchem.com

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization represent a powerful and atom-economical approach to synthesizing complex molecules. tcichemicals.comrsc.org this compound and its oxide have been employed in several C-H functionalization strategies, including regioselective phosphonation and other related processes.

Regioselective Phosphonation

A notable application of this compound oxide is in the silver(I)-catalyzed para-selective phosphonation of 2-aryloxazolines. researchgate.netrsc.org This method provides a direct way to introduce a phosphonyl group at the para position of an aromatic ring. The reaction proceeds with high regioselectivity, and the oxazoline (B21484) directing group can be subsequently removed, yielding para-phosphonated benzoic acid derivatives. researchgate.net

In a typical reaction, 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole and this compound oxide are reacted in the presence of a silver catalyst and an oxidant. rsc.org The reaction tolerates a range of functional groups on the 2-aryloxazoline substrate. For example, reactions with substrates bearing unsubstituted phenyl groups, as well as those with ortho- and meta-substituted methyl groups, proceed smoothly to give the corresponding para-phosphonated products in moderate to good yields. researchgate.net

The one-pot synthesis of 2,5-bis(diarylphosphoryl)-3,6-bis(arylamino)cyclohexa-2,5-diene-1,4-dione has been achieved through a silver(I)-mediated full C-H functionalization of 1,4-benzoquinone, involving regioselective dual phosphination and amination. researchgate.net In this process, this compound oxide is one of the diarylphosphine oxides that can be used. researchgate.net

Another example involves the Lewis acid-controlled regioselective phosphorylation of 2-indolylmethanols with diarylphosphine oxides. nih.gov Using yttrium perfluorobutanesulfonate (B13733166) as a catalyst, the reaction of ((1H-indol-2-yl)diphenylmethyl)methanol with this compound oxide afforded the corresponding phosphine oxide product in 97% yield. nih.gov

| Substrate | Reagent | Catalyst | Product | Yield |

| 2-Aryloxazolines | This compound oxide | Silver(I) | para-Phosphonated 2-aryloxazolines | Moderate to Good |

| 1,4-Benzoquinone | This compound oxide / Imine | Silver(I) | 2,5-Bis(diarylphosphoryl)-3,6-bis(arylamino)cyclohexa-2,5-diene-1,4-dione | - |

| ((1H-Indol-2-yl)diphenylmethyl)methanol | This compound oxide | Y(Pfb)3 | ((1H-Indol-2-yl)diphenylmethyl)this compound oxide | 97% |

Related C-H Bond Functionalization Processes

Beyond regioselective phosphonation, this compound derivatives are involved in other C-H functionalization reactions. For example, a copper-catalyzed regiodivergent ring-opening cross-coupling of vinyl aziridines with phosphorus nucleophiles has been developed. ibs.re.kr In this system, this compound oxide can be used as a nucleophile to afford the corresponding branched product. ibs.re.kr

Furthermore, cobalt complexes of diphosphine-ketone ligands, which can be synthesized from this compound, have been investigated for their catalytic activity. nih.govresearchgate.net These complexes can catalyze various transformations, contributing to the expanding field of base-metal catalysis.

Hydrogenation and Hydrosilylation Reactions

This compound and its derivatives play a significant role as ligands in hydrogenation and hydrosilylation reactions, often influencing the selectivity and efficiency of the catalytic process.

In hydrogenation, ligands based on this compound, such as Tol-BINAP, are used with rhodium and palladium catalysts for the enantioselective hydrogenation of alkenes and ketones. smolecule.com Copper(I) hydride complexes stabilized by phosphine ligands, including tri(p-tolyl)phosphine, are effective for the chemoselective hydrogenation of unsaturated ketones and aldehydes to unsaturated alcohols. researchgate.net

In the realm of hydrosilylation, cobalt complexes featuring diphosphine-ketone ligands derived from this compound have shown catalytic activity. nih.govresearchgate.netd-nb.info These cobalt(I) and cobalt(II) complexes are effective precatalysts for the hydrosilylation of alkenes, such as 1-octene, with silanes like phenylsilane. nih.govd-nb.info The Co(I) complex, in particular, demonstrates good performance under mild conditions, yielding the anti-Markovnikov product with high selectivity. nih.govd-nb.info Nickel complexes of diphosphine ketone and imine ligands, also synthesized using this compound, are active and chemoselective precatalysts in the anti-Markovnikov hydrosilylation of olefins with secondary silanes. uu.nl

The choice of phosphine ligand can significantly impact the outcome of these reactions. The steric and electronic properties of the di-p-tolylphosphino group contribute to the stability and reactivity of the metal complexes, thereby influencing the catalytic cycle.

Polymerization Catalysis

This compound moieties are integral components of sophisticated ligand architectures used in various polymerization reactions. While the simple secondary phosphine is a versatile precursor, its derivatives, particularly bidentate and heteroditopic ligands, play a significant role in forming catalytically active metal complexes for the synthesis of specialty polymers. Research has highlighted the application of such catalysts in the production of polyketones, the cyclotrimerization of alkynes, and the formation of coordination polymers.

Bidentate Ligands in Polyketone Synthesis

Catalyst systems incorporating bidentate phosphine ligands containing this compound units have been developed for the preparation of polyketones. These polymers are valued for their performance characteristics. An example of such a ligand is 1,3-bis(this compound)propane, which can be used in processes for producing these materials. google.com The structure of the ligand is crucial for the catalytic activity and the properties of the resulting polymer.

Nickel-Catalyzed Alkyne Cyclotrimerization

In the field of nickel-catalyzed reactions, the adaptive diphosphine ligand 2,2′-bis(di(para-tolyl)phosphino)-benzophenone (p-tolL1) has been synthesized and studied for the [2+2+2] cyclotrimerization of terminal alkynes. nih.gov This process is a form of polymerization that selectively produces 1,2,4-substituted benzenes. The catalyst, [(p-tolL1)Ni(BPI)] (where BPI is benzophenone (B1666685) imine), demonstrates superior performance compared to related bi- and tridentate phosphine-based nickel catalysts. nih.gov This enhanced activity is attributed to a proposed reaction pathway involving a hemilabile interaction of the ligand's central C=O group with the nickel center. nih.gov

The synthesis of the pincer-type ligand involves the lithiation of o-bromo(di-p-tolylphosphino)benzene followed by a reaction with an appropriate electrophile. nih.gov The inclusion of para-tolyl groups on the phosphorus atoms enhances the solubility of the resulting complexes and provides a useful signal for characterization via ¹H NMR spectroscopy. nih.gov

Table 1: Nickel-Catalyzed Cyclotrimerization of Phenylacetylene

| Catalyst | Product | Selectivity (%) |

|---|---|---|

| [(p-tolL1)Ni(BPI)] | 1,2,4-triphenylbenzene | >99 |

| [(p-tolL2)Ni(BPI)] | 1,2,4-triphenylbenzene | 85 |

| [Ni(dppe)(BPI)] | 1,2,4-triphenylbenzene | 70 |

This table is based on research findings investigating the catalytic activity of nickel complexes. nih.gov

This compound in Coordination Polymers

This compound has been employed as a key building block in the synthesis of novel heteroditopic ligands. These ligands, which contain both a phosphine and a di(1H-pyrazolyl)methyl moiety, can self-assemble into complex supramolecular structures upon coordination with metal ions. researchgate.net

Specifically, new ligands were synthesized through a palladium(0)-catalyzed coupling reaction between this compound (HP(p-tolyl)₂) and isomers of (IC₆H₄)CHpz₂. researchgate.net The resulting ligands, featuring para-, meta-, or ortho-phenylene spacers, were reacted with silver(I) trifluoromethanesulfonate (B1224126). These reactions led to the formation of different supramolecular isomers depending on the connectivity of the ligand. The para- and meta-linked ligands formed cyclic dimeric structures, while the ortho-linked ligand assembled into a coordination polymer in the solid state. researchgate.net The formation of these polymeric chains represents a specialized application of this compound derivatives in polymerization.

Table 2: Supramolecular Structures from this compound-based Ligands and Silver(I)

| Ligand Isomer | Resulting Structure (Solid State) |

|---|---|

| para- (pL) | Cyclic Dimer ([Ag(pL)]₂(OTf)₂) |

| meta- (mL) | Cyclic Dimer ([Ag(mL)]₂(OTf)₂) |

| ortho- (oL) | Coordination Polymer (Ag(oL))n |

Data derived from single-crystal X-ray diffraction studies on silver(I) complexes. researchgate.net

Mechanistic Investigations of Di P Tolylphosphine Catalyzed Reactions

Elucidation of Catalytic Cycles

The catalytic cycles for reactions employing phosphine (B1218219) ligands like di-p-tolylphosphine are generally understood to follow a sequence of fundamental steps, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govlibretexts.org

The generally accepted cycle for a palladium-catalyzed cross-coupling reaction begins with the generation of a coordinatively unsaturated Pd(0) species. Bulky and electron-rich phosphine ligands, such as this compound, tend to favor a monoligated L1Pd(0) complex as the active catalytic species. nih.govacs.org This highly reactive 12-electron intermediate initiates the cycle through oxidative addition with a substrate, typically an aryl halide. acs.orgnih.gov

For the Suzuki-Miyaura coupling , the subsequent step is transmetalation, where an organoborane compound reacts with the arylpalladium(II) halide intermediate, facilitated by a base. nih.govlibretexts.org In the Buchwald-Hartwig amination , the arylpalladium(II) halide complex coordinates with an amine, which is then deprotonated by a base to form a palladium amido complex. wikipedia.org

The final step in both cycles is reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.govlibretexts.org While various intermediates may coordinate additional phosphine ligands, studies suggest that for bulky ligands, key steps often occur from coordinatively unsaturated three-coordinate complexes. wikipedia.org

Role of Oxidative Addition and Reductive Elimination

The electronic and steric properties of this compound play a crucial role in modulating the efficiency of the oxidative addition and reductive elimination steps, which are often rate-determining in cross-coupling catalysis. libretexts.orgtcichemicals.com

Oxidative Addition: This initial step involves the insertion of the palladium center into a carbon-halide bond of the substrate. libretexts.org The reactivity order for this process is typically Ar-I > Ar-Br > Ar-Cl, reflecting the bond strengths. this compound, being an electron-rich ligand, enhances the electron density at the palladium center. This increased nucleophilicity of the metal facilitates the oxidative addition step, particularly for less reactive substrates like aryl chlorides. nih.govtcichemicals.com The steric bulk of the ligand also promotes the formation of the highly reactive monoligated Pd(0) species, which undergoes oxidative addition more rapidly than more coordinatively saturated complexes. wikipedia.orgnih.gov

Reductive Elimination: This final, product-forming step is the reverse of oxidative addition, where two cisoidal ligands on the palladium(II) center are coupled and eliminated. libretexts.org The steric bulk of this compound is critical here; it creates steric crowding around the metal center, which is relieved by reductive elimination. This accelerates the formation and release of the final product. tcichemicals.com Mechanistic studies have shown that reductive elimination can proceed from either a three-coordinate or a four-coordinate palladium complex, but the process is significantly faster from the less stable, three-coordinate species, a geometry favored by bulky phosphine ligands. wikipedia.org

Radical Pathways in Phosphonation Reactions

While many phosphine-catalyzed reactions proceed through two-electron pathways (oxidative addition/reductive elimination), mechanistic studies have revealed that radical mechanisms can be operative, particularly in phosphonation reactions. A notable example is the silver-catalyzed para-selective phosphonation of 2-aryloxazolines with this compound oxide. rsc.orgrsc.org

Initial mechanistic experiments provided strong evidence for a radical-mediated process. The reaction was completely inhibited by the addition of 2,2,6,6-tetramethylpiperidinooxy (TEMPO), a well-known radical scavenger. Furthermore, analysis by high-resolution mass spectrometry (HRMS) successfully detected the adduct formed between TEMPO and the proposed this compound oxide radical. rsc.org Similar inhibition by TEMPO was observed in a copper-catalyzed ring-opening phosphonation of vinyl aziridines with this compound oxide, also supporting a radical pathway. ibs.re.kr

Based on these findings, a plausible mechanism involves the initial oxidation of this compound oxide by an oxidant like potassium persulfate (K₂S₂O₈) to generate a key phosphorus-centered radical. rsc.orgresearchgate.net This radical then engages in the C-P bond-forming step. The fact that these reactions proceed via a radical pathway, rather than a C-H activation mechanism, was further supported by deuterium (B1214612) labeling studies which showed no H/D scrambling on the aromatic ring. rsc.org

Table 1: Mechanistic Evidence for Radical Pathway in Phosphonation

| Experiment | Observation | Conclusion | Reference |

|---|---|---|---|

| Addition of Radical Scavenger (TEMPO) | Reaction is completely inhibited. | A radical intermediate is essential for the reaction. | rsc.org, ibs.re.kr, rsc.org |

| Mass Spectrometry Analysis | The TEMPO-adduct of the this compound oxide radical was detected by HRMS. | Direct evidence for the presence of the proposed phosphorus-centered radical. | rsc.org |

| Deuterium Labeling Study (using deuterated 2-aryloxazoline) | No H/D scrambling was observed in the product. | The mechanism does not involve a reversible ortho C-H activation/palladation step. | rsc.org |

Kinetic Isotope Effect Studies (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. wikipedia.org In the context of this compound-catalyzed reactions, KIE studies have provided crucial insights into bond-breaking events.

For the silver-catalyzed para-selective phosphonation of 2-aryloxazolines with this compound oxide, an intermolecular KIE experiment was performed using a mixture of a standard and a deuterated 2-aryloxazoline substrate. rsc.orgrsc.org The study yielded a significant KIE value, providing strong evidence that the cleavage of the C-H bond is a key event in the rate-determining step of the reaction. rsc.org

Table 2: Kinetic Isotope Effect in Ag-Catalyzed Phosphonation

| Experiment Type | Measured Value (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|

| Intermolecular Competition | 5.7 | C-H bond cleavage is involved in the rate-determining step. | rsc.org |

Stereochemical Mechanisms in Asymmetric Catalysis

This compound and its derivatives are utilized in asymmetric catalysis, where the mechanism of stereochemical induction is of paramount importance. The primary goal is to control the formation of a specific enantiomer or diastereomer. This is often achieved by employing a chiral ligand or a chiral catalyst that creates a stereochemically defined environment around the metal center. numberanalytics.com

A key mechanistic strategy in the asymmetric synthesis of P-stereogenic phosphines involves a dynamic kinetic asymmetric transformation (DyKAT). acs.org In this process, a racemic starting material, such as a secondary phosphine, is converted into a single enantiomer of the product. The proposed catalytic cycle often involves the coordination of the secondary phosphine to a chiral metal complex. This coordination increases the acidity of the P-H bond, allowing for deprotonation by a base to form a chiral, nucleophilic metal-phosphido intermediate. acs.org The stereochemistry of the final product is determined during the subsequent enantiodetermining step, typically an alkylation or arylation of this phosphido intermediate. acs.orgmdpi.com

In one reported system, this compound oxide was used as a nucleophile in an enantioselective phosphinylation of dihydroisoquinolines, catalyzed by a chiral phosphoric acid. nih.gov The stereoselectivity in such systems is believed to be governed by the formation of hydrogen-bonded intermediates between the catalyst, the electrophile, and the nucleophile, which directs the attack to one specific face, resulting in high enantiocontrol. nih.gov

Intermediate Identification and Characterization (e.g., by ESI-MS)

The direct observation and characterization of catalytic intermediates are vital for confirming proposed mechanistic pathways. Due to their often transient nature, this requires sophisticated analytical techniques.

In the study of radical phosphonation reactions, High-Resolution Electrospray Ionization Mass Spectrometry (HRMS) was instrumental. It provided definitive evidence for a radical pathway by enabling the detection of the adduct formed between the this compound oxide radical and the TEMPO radical scavenger. rsc.orgrsc.org

While direct intermediates of this compound itself can be elusive, studies on the closely related and sterically similar tri-o-tolylphosphine (B155546) [P(o-tol)₃] provide valuable models. For instance, palladium complexes that are key precursors in catalytic cycles have been isolated and fully characterized. One such species is Pd(dba)[P(o-Tol)₃]₂, which was characterized by X-ray crystallography. researchgate.net Furthermore, halide-bridged palladium dimers, {PdP(o-tol)₃(μ-X)}₂, have been synthesized and characterized by NMR spectroscopy. These dimers are intermediates formed after oxidative addition and can react with amines to form the subsequent palladium amine adducts in the Buchwald-Hartwig amination cycle. capes.gov.br These characterizations provide a concrete structural basis for the species involved in the catalytic cycle.

Table 3: Characterization of Intermediates in Related Phosphine-Catalyzed Reactions

| Intermediate/Species | Reaction Context | Characterization Technique(s) | Reference |

|---|---|---|---|

| TEMPO-adduct of this compound oxide radical | Ag-catalyzed phosphonation | High-Resolution Mass Spectrometry (HRMS) | rsc.org, rsc.org |

| Pd(dba)[P(o-Tol)₃]₂ | Pd-catalyzed cross-coupling | X-ray Crystallography, NMR Spectroscopy | researchgate.net |

| {PdP(o-tol)₃(μ-X)}₂ (Halide-bridged dimer) | Buchwald-Hartwig amination | NMR Spectroscopy | capes.gov.br |

| PdP(o-tol)₃(amine)X | Buchwald-Hartwig amination | NMR Spectroscopy | capes.gov.br |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organophosphorus compounds such as di-p-tolylphosphine, DFT calculations offer a balance of accuracy and computational cost, making it a preferred method for detailed analysis.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed, step-by-step mechanistic insights that are often difficult to obtain experimentally. For phosphine-catalyzed reactions, computational studies can identify key intermediates, locate transition states, and calculate activation energy barriers, thereby clarifying the entire catalytic cycle. bohrium.comacs.orgacs.orgnih.gov

A pertinent example involves the Hirao cross-coupling reaction, a palladium-catalyzed process for forming P-C bonds. In specific applications, this compound oxide, the oxidized form of this compound, serves as a key substrate. researchgate.netresearchgate.net The generally accepted mechanism for these couplings involves a Pd(0)/Pd(II) catalytic cycle comprising three main steps: oxidative addition, ligand exchange, and reductive elimination. nih.govmdpi.com DFT calculations have been employed to investigate crucial aspects of this mechanism, such as the generation of the plausible active Pd(0) catalyst from Pd(II) precatalysts. researchgate.netresearchgate.net These theoretical studies help rationalize how factors like the choice of phosphine (B1218219) ligand, substrate, and reaction conditions influence the efficiency and outcome of the coupling, providing a molecular-level understanding of the process. researchgate.netmdpi.com

The general approach in these studies involves:

Nucleophilic Attack: Modeling the initial addition of the phosphine to an electrophile to form a zwitterionic intermediate. acs.org

Intermediate Transformation: Tracking subsequent steps such as elimination, proton transfer, or nucleophilic addition. bohrium.com

Ring Closure/Product Formation: Calculating the energy profile for the final steps, such as intramolecular cyclization and catalyst regeneration, which determine the products and stereoselectivity. bohrium.comacs.orgbohrium.com

By calculating the free-energy profiles for competing pathways, DFT can predict which mechanistic route is more favorable both kinetically and thermodynamically. bohrium.com

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary characterization technique for phosphine-containing compounds. DFT provides a robust framework for predicting ³¹P NMR chemical shifts, which aids in structure verification and interpretation of experimental spectra. The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of environmental effects like solvation. uni-muenchen.de

A computational study on a series of Ru(II) complexes bearing various phosphine ligands, including the closely related tri-p-tolylphosphine (B94635), demonstrated that DFT calculations can reproduce experimental ³¹P NMR chemical shifts with reasonable accuracy. researchgate.net The study revealed a linear correlation where the ³¹P chemical shift increases as the Ru-P bond distance decreases. This trend was rationalized by performing a Natural Chemical Shift (NCS) analysis, which is based on the Natural Bonding Orbital (NBO) method. The analysis showed that the σ-donating properties of other ligands in the coordination sphere have a significant influence on the phosphine's chemical shift. researchgate.net For conformationally flexible systems, accurate predictions often require Boltzmann averaging of the chemical shifts calculated for all accessible conformers. uni-muenchen.de

| Complex | Ligand (L) | Experimental δ³¹P (ppm) | Calculated δ³¹P (ppm) | Δ (Calc-Exp) |

| trans-RuCl₂(P-N)(P(p-tolyl)₃) | - | 81.5 | 113.8 | 32.3 |

| cis-RuCl₂(P-N)(P(p-tolyl)₃)(H₂) | H₂ | 85.9 | 94.6 | 8.7 |

| cis-RuCl₂(P-N)(P(p-tolyl)₃)(N₂) | N₂ | 88.1 | 96.8 | 8.7 |

| cis-RuCl₂(P-N)(P(p-tolyl)₃)(H₂S) | H₂S | 89.0 | 97.4 | 8.4 |

| cis-RuCl₂(P-N)(P(p-tolyl)₃)(N₂O) | N₂O | 90.0 | 100.8 | 10.8 |

| cis-RuCl₂(P-N)(P(p-tolyl)₃)(H₂O) | H₂O | 91.2 | 102.3 | 11.1 |

Table: Comparison of experimental and DFT-calculated ³¹P NMR chemical shifts for various Ru(II) complexes containing a tri-p-tolylphosphine ligand. Data sourced from a study on related phosphine complexes, illustrating the predictive capability and potential discrepancies of the method. researchgate.net Note: P-N represents the bidentate ligand o-diphenylphosphino-N,N'-dimethylaniline.

The catalytic performance of metal complexes containing phosphine ligands is governed by a delicate balance of the ligand's electronic and steric properties. DFT calculations provide quantitative descriptors for both of these aspects.

Steric Effects: The steric bulk of a phosphine ligand is a critical factor that influences coordination numbers, reaction rates, and selectivity. The primary computational descriptor for steric size is the Tolman cone angle (θ), defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, centered on the metal. DFT is now used to compute this parameter from optimized geometries of metal-phosphine complexes, offering a more refined alternative to physical models. ub.edu Another widely used steric parameter that can be derived from DFT is the percent buried volume (%Vbur), which quantifies the percentage of the volume of a sphere around the metal that is occupied by the ligand. chemrxiv.org

Electronic Effects: The electronic nature of a phosphine determines its σ-donating and π-accepting capabilities. A common method to computationally evaluate the net donating ability is by calculating the Tolman Electronic Parameter (TEP). This is achieved by calculating the C-O stretching frequencies of a model nickel carbonyl complex, such as Ni(CO)₃(this compound), using DFT. Higher electron donation from the phosphine leads to increased back-bonding to the CO ligands, resulting in lower ν(CO) frequencies. Other DFT-derived electronic descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Molecular Electrostatic Potential (ESP) at the phosphorus lone pair, both of which correlate with the ligand's nucleophilicity and electron-donating strength. chemrxiv.org

Studies on related tolylphosphines have shown that the orientation of the tolyl group (gauche or anti) can influence both the electronic and steric profile of the ligand. researchgate.net

Prediction of Spectroscopic Properties (e.g., 31P NMR Chemical Shifts)

Molecular Modeling and Energy Decomposition Analysis

Molecular modeling encompasses the set of computational techniques used to model or mimic the behavior of molecules. In the context of this compound, this involves building and optimizing its structure and that of its metal complexes. A powerful tool within this domain is Energy Decomposition Analysis (EDA), which dissects the interaction energy between molecular fragments into physically meaningful components. acs.orgnih.gov

When this compound binds to a metal center, EDA can partition the total M-P bond energy into distinct terms. A typical EDA scheme includes:

Electrostatic Interaction (ΔE_elec): The classical electrostatic attraction between the unperturbed charge distributions of the phosphine ligand and the metal fragment.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction that arises from the repulsion between filled orbitals on the two fragments, which is responsible for steric repulsion.

Orbital Interaction (ΔE_orb): The stabilizing interaction that results from the mixing of occupied orbitals on one fragment with unoccupied orbitals on the other, representing the covalent character of the bond (including σ-donation from P to M and π-back-donation from M to P).

By quantifying these components, EDA provides deep insight into the nature of the metal-phosphine bond. It can clarify whether the interaction is primarily electrostatic or covalent and how the balance is influenced by the metal, its oxidation state, and the other ligands in the coordination sphere. nih.gov This analysis is crucial for rational catalyst design, allowing for the targeted tuning of ligand properties to enhance stability and reactivity.

Emerging Applications and Future Research Directions

Development of Novel Di-p-tolylphosphine Derivatives

The development of novel derivatives of this compound is a key area of research aimed at fine-tuning the steric and electronic properties of the ligand for specific catalytic applications. scbt.comchemblink.com By modifying the basic structure, chemists can create ligands with enhanced performance characteristics.

One notable derivative is 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP. smolecule.com This chiral bidentate ligand is instrumental in asymmetric catalysis, where it is used to create a chiral environment around a metal center. smolecule.com This specific arrangement allows for the selective synthesis of one enantiomer of a molecule over the other, a critical process in the production of pharmaceuticals. smolecule.com Tol-BINAP has demonstrated effectiveness in various asymmetric reactions, including hydrogenations and hydroformylations when complexed with rhodium. smolecule.com

Another area of development involves the synthesis of phosphine (B1218219) oxide derivatives. For instance, (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide has been used to stabilize gold nanoparticles. rsc.orgwindows.net The modification of this compound into its oxide and subsequent functionalization allows for its application in materials science, particularly in the creation of stable nanoparticle systems. rsc.org Research has also focused on creating derivatives for specific coupling reactions. For example, this compound oxide has been used as a substrate in Hirao cross-coupling reactions to synthesize precursors for biarylphosphines, which are themselves important ligands. rsc.orgresearchgate.net

The synthesis of β-aminophosphines with electron-withdrawing aryl substituents at the phosphorus atom represents another significant advancement. scholaris.ca These derivatives are prepared through the reduction of their corresponding phosphine oxides and are valuable in developing new chiral P,N-ligands for transition metal catalysis. scholaris.ca

The table below summarizes some of the key derivatives of this compound and their primary applications.

| Derivative Name | Common Abbreviation | Key Application(s) |

| 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | Tol-BINAP | Asymmetric catalysis (e.g., hydrogenation, hydroformylation) smolecule.com |

| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide | - | Stabilization of gold nanoparticles rsc.orgwindows.net |

| This compound oxide | - | Substrate in Hirao cross-coupling; synthesis of biarylphosphines rsc.orgresearchgate.netnih.gov |

| β-aminophosphines with di-p-tolylphosphino groups | - | Chiral P,N-ligands for transition metal catalysis scholaris.ca |

Integration into Heterogeneous and Supported Catalytic Systems

To bridge the gap between homogeneous and heterogeneous catalysis, researchers are increasingly focusing on immobilizing this compound and its metal complexes onto solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.gov

One method involves the covalent but reversible immobilization of diphosphine ligands, including derivatives of this compound, onto a support material using a cross-metathesis reaction. nih.gov This allows the catalyst to be used in a reaction and then cleaved from the support for reuse, offering a sustainable approach to catalysis. nih.gov

Inorganic materials like silica (B1680970) gel and clay minerals, as well as organic polymers, serve as common supports. msu.edumolaid.com For example, silica gel-immobilized phosphonium (B103445) salt catalysts can be prepared by reacting a silane (B1218182) compound with silica gel, followed by a reaction with a tertiary phosphine. molaid.com This method creates a robust heterogeneous catalyst. Layer-lattice silicates like hectorite (B576562) have also been used to support rhodium(I)-phosphine catalysts, demonstrating the versatility of inorganic supports. msu.edu

The development of polymer-supported transition metal catalyst complexes is another active area. google.com These systems are particularly useful in reactions like conjugate addition, where the supported catalyst can be used in excess without complicating product purification. google.com Furthermore, this compound has been incorporated into metal-organic frameworks (MOFs), creating structured materials with well-defined pores that can be used for catalysis and gas separation. chemblink.comsmolecule.com

The table below highlights different support materials and the types of catalytic systems developed with this compound.

| Support Material | Catalyst System | Application |

| Polymers | Reversibly immobilized diphosphine complexes | General catalysis with catalyst recycling nih.gov |

| Silica Gel | Immobilized phosphonium salts | Heterogeneous catalysis molaid.com |

| Layer-Lattice Silicates (e.g., Hectorite) | Rhodium(I)-phosphine complexes | Hydrogenation msu.edu |

| Metal-Organic Frameworks (MOFs) | This compound-containing frameworks | Gas separation, catalysis chemblink.comsmolecule.com |

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

Advanced catalyst design leverages the unique steric and electronic properties of this compound to improve the selectivity and efficiency of chemical reactions. scbt.comcardiff.ac.uk The electron-donating p-tolyl groups on the phosphine ligand enhance its ability to stabilize metal centers, which is crucial for modulating the reactivity and outcome of catalytic processes. cymitquimica.com

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, the choice of phosphine ligand is critical. chemblink.com this compound and its derivatives, like tri-p-tolylphosphine (B94635), have been shown to be highly effective. For example, in the selective semireduction of internal alkynes, a palladium cluster catalyst using tri-p-tolylphosphine as a terminal ligand delivered the desired cis-alkene with high selectivity, avoiding over-reduction. acs.org The balance between the electronic and steric effects of the ligand is key to stabilizing reactive intermediates and preventing side reactions. cardiff.ac.ukchinesechemsoc.org

The bite angle of bidentate phosphine ligands, such as those derived from this compound, also plays a significant role in determining catalytic activity and selectivity. cmu.edu In nickel-catalyzed alkyne cyclotrimerization, a complex with a 2,2'-bis(di(para-tolyl)phosphino)-benzophenone ligand demonstrated superior performance in selectively producing 1,2,4-substituted benzenes from terminal alkynes. nih.gov This enhanced activity is attributed to the hemilabile interaction of the ligand's carbonyl group with the nickel center. nih.gov

Computational studies, such as Density Functional Theory (DFT), are increasingly used to understand ligand effects and guide catalyst design. researchgate.net These studies have shown that for processes like the Suzuki-Miyaura coupling, electronic effects primarily govern the oxidative addition step, while both steric and electronic factors control the transmetallation and reductive elimination steps. researchgate.net

The following table presents examples of catalyst systems incorporating this compound or its derivatives and their impact on selectivity and efficiency.

| Catalyst System | Reaction Type | Key Finding |

| Pd cluster with tri-p-tolylphosphine ligands | Alkyne semireduction | High selectivity for cis-alkene formation acs.org |

| Ni complex with 2,2'-bis(di(p-tolyl)phosphino)-benzophenone | Alkyne cyclotrimerization | High selectivity for 1,2,4-substituted benzene (B151609) isomers nih.gov |

| Pd(II) complex with di(1-adamantyl)phosphinous acid and triphenylphosphine (B44618) (using this compound oxide as substrate) | Hirao cross-coupling | Efficient carbon-phosphorus bond formation in an environmentally benign solvent rsc.orgresearchgate.net |

| Zn-ProPhenol catalyst with this compound oxide | Asymmetric hydrophosphinylation of nitrones | Excellent enantioselectivity in forming chiral α-hydroxyamino-phosphine oxides. rsc.orgnih.govrsc.org |

Potential in Advanced Materials Synthesis

The unique properties of this compound and its derivatives are being harnessed for the synthesis of advanced materials with tailored functionalities. chemblink.comcymitquimica.com Its ability to coordinate with metal centers is a key feature utilized in the design of coordination polymers and metal-organic frameworks (MOFs). chemblink.com

MOFs incorporating this compound-based ligands, such as Tol-BINAP, can be designed to have specific pore sizes and chiral environments, making them suitable for applications in gas separation and enantioselective catalysis. smolecule.com The tunability of the ligand by modifying the tolyl groups allows for fine-tuning the properties of the resulting MOF. chemblink.com For example, this compound oxide has been used as a precursor in the synthesis of a ligand, 4,4'-(hydroxyphosphoryl)dibenzoic acid, which is then used to construct phosphonocarboxylate MOFs for light hydrocarbon separation. rsc.org